molecular formula C11H12N2O3 B5395994 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B5395994
M. Wt: 220.22 g/mol
InChI Key: NDXXXTKECLNKSE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C17H16N2O3 . As a pyrazole derivative, it is part of a privileged scaffold in medicinal chemistry with a significant therapeutic profile . Pyrazole-containing compounds are extensively researched for a wide spectrum of pharmacological activities, including anti-inflammatory and anticancer properties . The presence of the pyrazole nucleus is a key feature in several established drugs and investigational compounds, underscoring its importance in drug discovery . This compound is closely related to other pyrazole derivatives that have been synthesized and studied for their biological activities. For instance, various 1,3,4-trisubstituted and 3,5-diaryl pyrazole analogs have demonstrated promising cytotoxic potential against a range of cancer cell lines, such as MCF7, SF-268, NCI-H460, and A549, by inducing apoptosis or cell cycle arrest . Furthermore, the pyrazole core is a known pharmacophore in selective COX-2 inhibitors, indicating its relevance in anti-inflammatory research . The structural motifs present in this compound, including the dimethoxyphenyl substituent, are common in compounds designed for agrochemical applications, such as herbicides . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential as a key synthetic intermediate or as a core structure for developing new bioactive molecules in pharmaceutical and agrochemical discovery programs.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-6H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXXXTKECLNKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole Derivatives with Varied Aryl Substituents

Compound 17 (3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol) was compared to analogs with different aryl groups in a study targeting PD-1/PD-L1 interactions :

  • Compound 16 : 3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol
    • The fluorine atom (moderately electron-withdrawing) may enhance metabolic stability but offers fewer hydrogen-bonding opportunities than methoxy groups.
  • Compound 18 : 1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-ol
    • Additional methoxy groups increase steric bulk and electron donation, which could improve binding affinity but reduce solubility.

Key Insight : The 3,4-dimethoxy substitution in Compound 17 balances electronic effects and steric demands, optimizing interactions with hydrophobic pockets in PD-L1 .

Dihydropyrazole Analogs

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () features a partially saturated pyrazole ring and additional substituents:

  • The 2-fluorophenyl group introduces steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Molecular docking studies revealed moderate affinity for cyclooxygenase-2 (COX-2), suggesting that saturation of the pyrazole ring modulates target selectivity compared to the unsaturated pyrazol-5-ol core .

Thiazole-Pyrazole Hybrids

2-(3-(3,4-Dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles () incorporate a thiazole ring linked via a phenacyl bridge:

  • Hybridization with thiazole introduces sulfur-based hydrogen bonding and increased rigidity.
  • These compounds demonstrated anti-proliferative activity against MCF-7 breast cancer cells, with IC50 values influenced by the aryl substituents. The dimethoxyphenyl moiety likely enhances cellular uptake via improved lipophilicity .

Pyrazolone Derivatives

2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one () lacks the hydroxyl and methoxy groups of the target compound:

  • The dimethylphenyl group increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Curcumin Analogs with Dimethoxyphenyl Groups

(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone () shares the 3,4-dimethoxyphenyl motif but has a cyclopentanone core:

  • The extended conjugated system in curcumin analogs enhances antioxidant activity via radical scavenging.
  • The dimethoxy groups in both compounds contribute to strong tyrosinase inhibition , suggesting a broader role for this substituent in targeting oxidoreductases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation of hydrazines with 1,3-dicarbonyl precursors. For example, in , derivatives like compound 17 (3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol) were prepared using a pyrazole ring-forming reaction under reflux with polar aprotic solvents (e.g., ethanol or dichloromethane). Yield optimization (76–85%) depends on stoichiometric ratios, temperature control, and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and melting point analysis. For instance, in , compound 17 showed distinct NMR shifts for the pyrazole-OH (δ ~10–12 ppm) and aromatic protons (δ 6.7–7.5 ppm), with HRMS confirming the molecular ion peak (m/z 313.0952) . X-ray crystallography (as in ) can resolve stereochemical ambiguities in derivatives .

Q. What preliminary biological activities have been reported for pyrazol-5-ol derivatives?

  • Methodology : Screen for bioactivity using enzyme inhibition assays or antimicrobial tests. highlights that 3,4-dimethoxyphenyl-substituted pyrazoles exhibit distinct enzyme interaction profiles (e.g., kinase or protease inhibition), which can be assessed via fluorescence-based assays or molecular docking .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (using Gaussian software) model molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. applied DFT to a related dihydropyrazole, revealing charge distribution patterns and vibrational frequencies consistent with experimental IR data . Such models guide synthetic modifications for enhanced bioactivity.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

  • Methodology : Conduct meta-analyses of published datasets, focusing on variables like substituent positioning (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy in ) . Validate findings via orthogonal assays (e.g., comparing enzymatic IC50 values with cell-based viability assays). Contradictions may arise from differences in assay conditions (pH, solvent) or impurity profiles.

Q. How do solvent and catalyst systems impact regioselectivity in pyrazole ring formation?

  • Methodology : Compare reaction outcomes using protic (ethanol) vs. aprotic (DCM) solvents and catalysts (e.g., triethylamine). details diazomethane-mediated cyclizations under controlled temperatures (–20°C), where solvent polarity affects intermediate stabilization and regioselectivity . Kinetic studies (e.g., varying reflux duration) further optimize product distribution.

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in pyrazol-5-ol systems?

  • Methodology : Variable-temperature NMR and UV-Vis spectroscopy monitor tautomeric shifts (e.g., keto-enol equilibria). For example, deuterium exchange experiments in DMSO-d6 can identify labile protons, while time-resolved IR tracks tautomerization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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